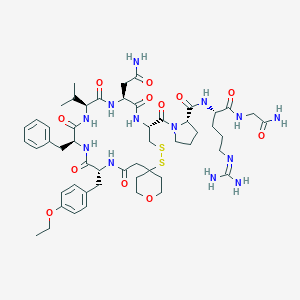
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- is a synthetic analogue of vasopressin, also known as antidiuretic hormone (ADH). Argipressin is a peptide hormone that regulates the water balance in the body by increasing water reabsorption in the kidneys. It has been widely used in scientific research for its ability to mimic the actions of vasopressin.
Mecanismo De Acción
Argipressin acts on the vasopressin receptors in the kidneys, causing an increase in water reabsorption. It also acts on the vasopressin receptors in the blood vessels, causing vasoconstriction and an increase in blood pressure. The mechanism of action of argipressin is similar to that of endogenous vasopressin.
Efectos Bioquímicos Y Fisiológicos
Argipressin has been shown to increase water reabsorption in the kidneys, leading to a decrease in urine output. It also causes vasoconstriction, leading to an increase in blood pressure. Argipressin has been used to study the physiological and biochemical effects of vasopressin on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Argipressin has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized easily using SPPS. It has a high affinity for vasopressin receptors, making it a useful tool for studying the mechanisms of action of vasopressin. However, one limitation of argipressin is that it may not fully mimic the effects of endogenous vasopressin in the body.
Direcciones Futuras
There are several future directions for research on argipressin. One area of interest is the development of new vasopressin receptor agonists and antagonists for the treatment of various diseases, such as diabetes insipidus and hypertension. Another area of interest is the study of the role of vasopressin in social behavior and cognition, as well as its potential as a therapeutic target for psychiatric disorders. Additionally, further research is needed to fully understand the physiological and biochemical effects of argipressin and its potential as a tool for scientific research.
Métodos De Síntesis
Argipressin can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is assembled on a resin support, and the side chains are protected with Fmoc groups. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Argipressin has been used in scientific research to study the physiological and biochemical effects of vasopressin. It has been used as a tool to investigate the role of vasopressin in the regulation of water balance, blood pressure, and stress response. Argipressin has also been used to study the mechanisms of action of vasopressin receptors and their signaling pathways.
Propiedades
Número CAS |
133073-75-3 |
|---|---|
Nombre del producto |
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- |
Fórmula molecular |
C52H75N13O12S2 |
Peso molecular |
1138.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3-oxa-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N13O12S2/c1-4-77-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-76-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1 |
Clave InChI |
XXXUGLWSEMXTRO-DRLAMOGNSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Otros números CAS |
133073-75-3 |
Sinónimos |
1-(4-thio-4-tetrahydropyranoacetic acid)-2-(O-Et-Tyr)-4-Val-arginine vasopressin argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-Tyr(2)-Val(4)- argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-ethyltyrosyl(2)-valine(4)- OCAD-T-V-AVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



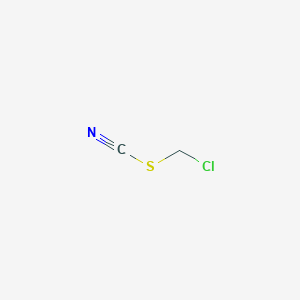
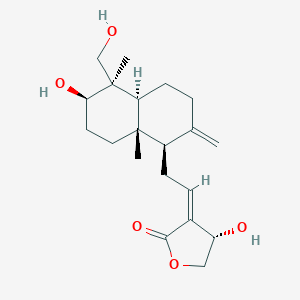
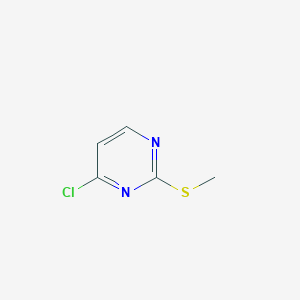
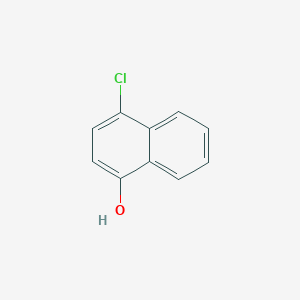
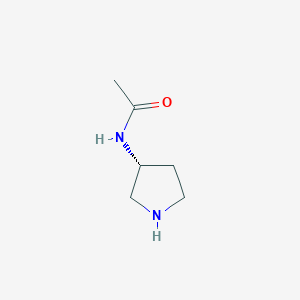
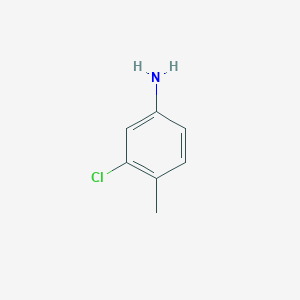
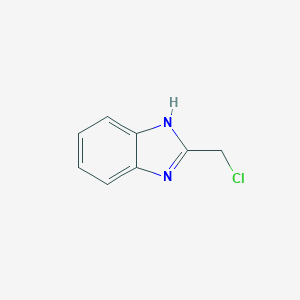
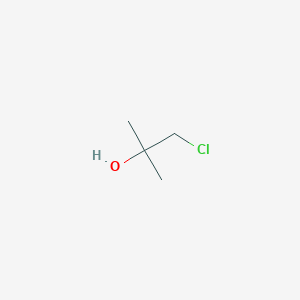
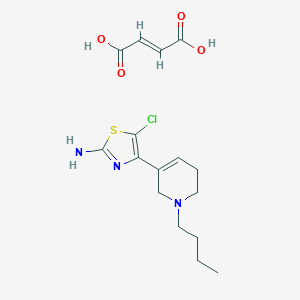


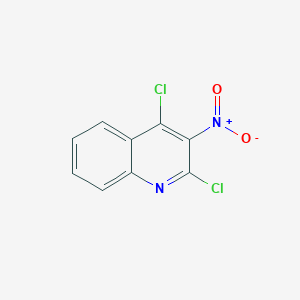
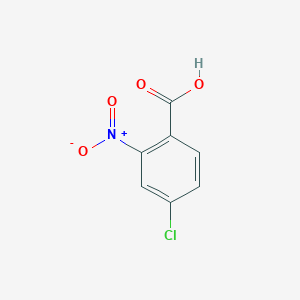
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)